N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide
Description
“N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide” is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5S/c1-13(2,3)11-14-12(15-21-11)16-22(17,18)8-10(19-4)9-5-6-20-7-9/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTAZTZFMWIZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)NS(=O)(=O)CC(C2CCOC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide” typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Sulfonamide Group: The sulfonamide group can be formed by reacting the appropriate amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxadiazole ring.
Reduction: Reduction reactions may target the oxadiazole ring or the sulfonamide group.
Substitution: The compound can undergo substitution reactions, especially at the tert-butyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a carbonyl compound, while reduction of the oxadiazole ring may yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its sulfonamide group is known to be a pharmacophore in many biologically active compounds.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and the oxadiazole ring may contribute to additional pharmacological activities.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonamide group may mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxyethanesulfonamide
- N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-(oxolan-3-yl)ethanesulfonamide
- N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-2-yl)ethanesulfonamide
Uniqueness
The uniqueness of “N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide” lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
